Sodium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate
Description
Sodium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate is a synthetic azo compound characterized by two conjugated azo (-N=N-) linkages and a terminal sulfonate group. Its structure features a central benzene ring substituted with a diethylamino group at the para position, linked via two azo bonds to additional benzene rings, and terminated with a sodium benzenesulphonate group. This compound belongs to a class of aromatic sulfonates widely studied for their optical, electrochemical, and dye-related properties .
Properties
CAS No. |
85851-55-4 |
|---|---|
Molecular Formula |
C22H22N5NaO3S |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
sodium;4-[[4-[[4-(diethylamino)phenyl]diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C22H23N5O3S.Na/c1-3-27(4-2)21-13-9-19(10-14-21)25-23-17-5-7-18(8-6-17)24-26-20-11-15-22(16-12-20)31(28,29)30;/h5-16H,3-4H2,1-2H3,(H,28,29,30);/q;+1/p-1 |
InChI Key |
DXONQZPBFYUCCY-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate typically involves a multi-step process:
Diazotization: The primary amine group of p-(diethylamino)aniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with p-aminobenzenesulphonic acid under alkaline conditions to form the azo compound.
Sulphonation: The resulting azo compound is further sulphonated to introduce the sulphonate group, enhancing its solubility in water.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations. The final product is purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
Sodium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bonds and formation of corresponding nitro compounds.
Reduction: Reduction of the azo groups using reducing agents like sodium dithionite results in the formation of amines.
Substitution: The sulphonate group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Sodium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of Sodium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate primarily involves its interaction with light and pH:
Light Absorption: The azo groups in the compound absorb light in the visible spectrum, leading to its vibrant color.
pH Sensitivity: The compound undergoes structural changes in different pH environments, resulting in color changes that make it useful as a pH indicator.
Comparison with Similar Compounds
Key Observations :
- Brominated analogs (e.g., ) exhibit higher molecular weights (~642 vs. ~500–550) due to bromine atoms, which may enhance thermal stability but reduce solubility in polar solvents.
- Counterion variations (e.g., lithium vs. sodium) influence ionic mobility and solubility. Lithium salts often show lower aqueous solubility but higher compatibility with organic solvents .
- Hydrophilic substituents like bis(2-hydroxyethyl)amino groups enhance water solubility, making such derivatives suitable for textile dyes or biomedical applications .
Optical and Electronic Properties
Azo compounds are renowned for their π-conjugation and absorbance in the visible spectrum. The target compound’s extended conjugation (two azo bonds) likely results in a redshifted absorbance compared to mono-azo analogs. For example:
- Mono-azo derivative (4-(p-aminophenylazo)benzene sulphonic acid): Absorbance maxima ~400–450 nm .
- Bis-azo derivative (target compound): Estimated absorbance maxima ~500–550 nm due to extended conjugation.
Data Tables
Biological Activity
Sodium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate, commonly referred to as an azo dye, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
Chemical Formula : C₁₆H₁₈N₃NaO₃S
Molecular Weight : 355.39 g/mol
CAS Number : 62758-12-7
The compound features multiple azo groups (-N=N-), which are known for their ability to undergo reduction reactions, influencing their biological interactions.
1. Antimicrobial Properties
Azo compounds have been reported to exhibit antimicrobial activity against various bacterial strains. Research indicates that this compound shows effectiveness primarily against Gram-positive bacteria. For instance, studies have demonstrated that certain azo derivatives can inhibit the growth of Staphylococcus aureus with minimal inhibitory concentrations (MICs) comparable to established antimicrobial agents .
| Bacteria | MIC (μg/L) | MBC (μg/L) |
|---|---|---|
| Staphylococcus aureus | 64 | 256 |
| Staphylococcus pseudintermedius | 32 | 64 |
2. Anticancer Activity
Recent studies highlight the potential anticancer properties of azo compounds. The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). In vitro assays revealed significant dose-dependent anti-proliferative effects, with IC50 values in the micromolar range .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 | 5.7 | Apoptosis induction |
| A549 | 0.51 | Stronger cytotoxicity than DOX |
| HeLa | Varies | Selective toxicity observed |
The mechanism of action is believed to involve cell cycle arrest and apoptosis induction, particularly at the G1/S phase checkpoint, enhancing its selectivity against cancer cells compared to normal cells .
3. Anti-inflammatory Effects
Some studies suggest that azo compounds can exhibit anti-inflammatory properties by modulating inflammatory pathways. For instance, certain derivatives have been shown to release anti-inflammatory agents upon metabolic activation in the gut, potentially aiding in conditions like colitis .
The biological activity of this compound is primarily attributed to its ability to undergo reduction by microbial enzymes in the gastrointestinal tract, leading to the release of active metabolites that exert pharmacological effects .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Case Study on Antimicrobial Efficacy :
- A study evaluated various azo dyes for their antibacterial properties against clinical isolates of Staphylococcus spp. The results indicated that this compound had comparable efficacy to traditional antibiotics.
-
Case Study on Cancer Treatment :
- In a controlled experiment involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers after 48 hours of exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
